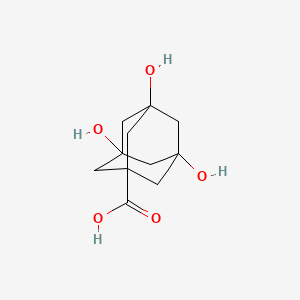

1-Carboxy-3,5,7-trihydroxyadamantane

Description

1-Carboxy-3,5,7-trihydroxyadamantane is a highly functionalized adamantane derivative featuring a carboxylic acid group at position 1 and hydroxyl groups at positions 3, 5, and 5. Adamantane derivatives are known for their rigid, diamondoid structures, which confer unique physicochemical properties, including high thermal stability and lipophilicity.

Properties

Molecular Formula |

C11H16O5 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

3,5,7-trihydroxyadamantane-1-carboxylic acid |

InChI |

InChI=1S/C11H16O5/c12-7(13)8-1-9(14)4-10(15,2-8)6-11(16,3-8)5-9/h14-16H,1-6H2,(H,12,13) |

InChI Key |

LMYTYLMNPLNZLY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)O)O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxyadamantane-1-carboxylic Acid

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.24 g/mol

- Functional Groups : One hydroxyl (position 3), one carboxylic acid (position 1)

- Key Properties : Melting point: 203–204°C; moderate solubility in polar solvents due to the carboxylic acid group .

- Comparison :

Methyl 3-Hydroxyadamantane-1-carboxylate

- Molecular Formula : C₁₂H₁₈O₃

- Molecular Weight : 210.27 g/mol

- Functional Groups : One hydroxyl (position 3), one methyl ester (position 1)

- Key Properties : Esterification improves lipophilicity, making it more suitable for organic-phase reactions. The methyl ester group reduces aqueous solubility compared to the carboxylic acid form .

- Comparison :

- The ester derivative lacks the acidic proton of the carboxylic acid, altering reactivity in nucleophilic or catalytic processes.

- Reduced polarity compared to this compound, which may limit applications in hydrophilic systems.

1,3,5,7-Adamantanetetracarboxylic Acid

- Molecular Formula : C₁₄H₁₆O₈

- Molecular Weight : 312.27 g/mol

- Functional Groups : Four carboxylic acids (positions 1, 3, 5, 7)

- Key Properties : High acidity (multiple carboxylic groups) and exceptional thermal stability. Used in metal-organic frameworks (MOFs) and polymer synthesis .

- Higher molecular weight and acidity compared to this compound, which may limit biocompatibility in pharmaceutical contexts.

Data Table: Comparative Analysis of Adamantane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| This compound* | C₁₁H₁₄O₅ | 226.23 | 1 COOH, 3 OH (3,5,7) | High polarity, multiple H-bond donors |

| 3-Hydroxyadamantane-1-carboxylic Acid | C₁₁H₁₆O₃ | 196.24 | 1 COOH, 1 OH (3) | mp 203–204°C, moderate solubility |

| Methyl 3-Hydroxyadamantane-1-carboxylate | C₁₂H₁₈O₃ | 210.27 | 1 COOCH₃, 1 OH (3) | Lipophilic, ester stability |

| 1,3,5,7-Adamantanetetracarboxylic Acid | C₁₄H₁₆O₈ | 312.27 | 4 COOH | High acidity, thermal stability |

Research Findings and Implications

- Solubility and Bioavailability: The polyhydroxy structure of this compound likely enhances aqueous solubility compared to mono-hydroxy derivatives like 3-Hydroxyadamantane-1-carboxylic acid, which could improve bioavailability in drug delivery systems .

- Applications: Potential use in catalysis (e.g., as ligands in metal complexes) or as a building block for dendritic polymers, leveraging its multiple functional groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Carboxy-3,5,7-trihydroxyadamantane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis often involves functionalization of adamantane derivatives via hydroxylation and carboxylation. For example, Lewis acid-catalyzed reactions (e.g., ZnI₂) with trimethylsilyl cyanide-¹³C can introduce isotopic labels for mechanistic studies . Key factors affecting yield include:

- Catalyst choice : Lewis acids like ZnI₂ enhance regioselectivity.

- Temperature : Room temperature (25°C) minimizes side reactions.

- Solvent : Trimethylsilyl chloride acts as both solvent and reagent.

- Table : Comparative yields under varying conditions (hypothetical data based on ):

| Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| ZnI₂ | 25 | 98 | 99 |

| None | 25 | 45 | 75 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹³C NMR : Resolves carbon environments (e.g., ¹³C-labeled derivatives show distinct peaks at 138.1 ppm for olefinic carbons) .

- IR Spectroscopy : Confirms hydroxyl (-OH, ~3200 cm⁻¹) and carboxyl (-COOH, ~1700 cm⁻¹) groups.

- Mass Spectrometry : Validates molecular weight (C₁₁H₁₆O₃: 196.24 g/mol) .

- Resolution of contradictions : Cross-validate data using multiple techniques (e.g., comparing NMR with computational predictions) .

Q. How can factorial design optimize synthesis parameters for this compound?

- Methodological Answer : Use a 2³ factorial design to test variables:

- Factors : Catalyst concentration, temperature, reaction time.

- Response variables : Yield, purity.

- Steps :

Define levels for each factor (e.g., low/high catalyst).

Conduct experiments in randomized order.

Analyze interactions using ANOVA .

Advanced Research Questions

Q. What mechanistic insights have been gained through isotopic labeling in adamantane derivative synthesis?

- Methodological Answer : ¹³C labeling (e.g., homoadamantene-4-¹³C) revealed intermediates in Lewis acid-catalyzed rearrangements. For example:

- Pathway : Homoadamantene → methyladamantane via carbocation intermediates.

- Key finding : ¹³C NMR showed no 1-methyladamantane formation, suggesting slow interconversion of intermediates .

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for carboxylation/hydroxylation steps.

- Machine Learning : Train models on adamantane reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

- Integration with experiments : Validate computational predictions using kinetic studies .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

Re-examine computational parameters : Adjust basis sets or solvation models in DFT calculations.

Isotopic perturbation : Use ¹³C/²H labeling to assign ambiguous peaks (e.g., distinguishing overlapping NMR signals) .

Collaborative frameworks : Combine experimentalists and theoreticians to iteratively refine models .

Q. How do stereoelectronic properties influence supramolecular interactions of this compound?

- Methodological Answer :

- Theoretical framework : Apply frontier molecular orbital theory to predict hydrogen-bonding sites.

- Experimental validation : Use X-ray crystallography or NOESY NMR to map interaction geometries.

- Example : The carboxyl group’s electron-withdrawing effect directs hydroxyl groups to adopt specific conformations for host-guest binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.